Bis-sulfone-PEG4-Acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C36H45NO12S2 |

|---|---|

分子量 |

747.9 g/mol |

IUPAC 名称 |

3-[2-[2-[2-[2-[[4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C36H45NO12S2/c1-27-3-11-32(12-4-27)50(42,43)25-31(26-51(44,45)33-13-5-28(2)6-14-33)35(40)29-7-9-30(10-8-29)36(41)37-16-18-47-20-22-49-24-23-48-21-19-46-17-15-34(38)39/h3-14,31H,15-26H2,1-2H3,(H,37,41)(H,38,39) |

InChI 键 |

PDXZXCYPCHVEJY-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCCC(=O)O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of Bis-sulfone-PEG4-Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Bis-sulfone-PEG4-Acid, a heterobifunctional linker integral to the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This document details the molecule's core components, its mechanism of action in bioconjugation, and protocols for its use, supported by relevant data and visualizations.

Core Structure and Physicochemical Properties

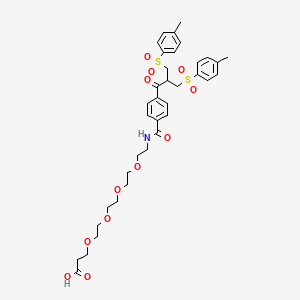

This compound is a versatile linker molecule comprised of three key functional components: a bis-sulfone group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid.[1][2] This unique combination of reactive moieties allows for the sequential and site-specific conjugation of two different molecules.

The bis-sulfone group serves as a thiol-reactive handle, specifically targeting the sulfhydryl groups of cysteine residues.[3] The PEG4 spacer, consisting of four ethylene (B1197577) glycol units, enhances the aqueous solubility and biocompatibility of the resulting conjugate, while also providing spatial separation between the conjugated molecules.[4] The terminal carboxylic acid enables conjugation to primary amines through the formation of a stable amide bond, typically facilitated by carbodiimide (B86325) chemistry.[1][2][3]

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C36H45NO12S2 | [1] |

| Molecular Weight | 747.9 g/mol | [1] |

| CAS Number | 2639395-49-4 | [1] |

| Purity | Typically ≥98% | [1] |

| Solubility | Soluble in DMSO, DCM, DMF | [1] |

| Storage Condition | -20°C | [1] |

Mechanism of Action in Bioconjugation

The bifunctional nature of this compound allows for a two-step conjugation strategy, which is particularly advantageous in the construction of ADCs. This process involves the site-specific attachment of the linker to an antibody, followed by the conjugation of a therapeutic payload.

Thiol-Reactive Conjugation via the Bis-sulfone Group

The bis-sulfone moiety is a highly reactive bis-alkylation reagent that readily reacts with two cysteine thiols, such as those derived from the reduction of a disulfide bridge on an antibody.[4] This reaction results in the formation of a stable, three-carbon bridge, effectively re-linking the two sulfur atoms.[4] This "disulfide rebridging" approach is beneficial as it helps to maintain the tertiary structure of the antibody, thus preserving its biological activity.[4] The overall workflow for this conjugation is depicted in the diagram below.

Amine-Reactive Conjugation via the Carboxylic Acid Group

The terminal carboxylic acid of the linker can be activated to react with primary amines on a payload molecule, forming a stable amide bond. This reaction is typically mediated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS).[5] EDC activates the carboxyl group to form a reactive O-acylisourea intermediate, which is then stabilized by NHS to form a semi-stable NHS ester. This ester readily reacts with a primary amine to yield the final conjugate.[5]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Protocol for Antibody Conjugation (Thiol-Reactive)

This protocol is adapted from procedures for similar bis-sulfone linkers and outlines the general steps for conjugating this compound to an antibody.[6]

Materials:

-

Antibody (e.g., IgG1)

-

This compound

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.4)

-

Quenching Reagent (e.g., N-acetylcysteine)

-

Desalting columns or other protein purification system

-

Organic Solvent (e.g., DMSO or DMF)

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.

-

Disulfide Reduction: Add a 10-50 fold molar excess of the reducing agent (e.g., TCEP) to the antibody solution. Incubate at 37°C for 1-2 hours.

-

Removal of Reducing Agent: Immediately after incubation, remove the excess TCEP using a desalting column pre-equilibrated with reaction buffer. This step is crucial to prevent the reaction of TCEP with the bis-sulfone reagent.

-

Rebridging Reaction:

-

Prepare a stock solution of this compound in an organic solvent such as DMSO (e.g., 10 mM).

-

Add a 10-fold molar excess of the this compound solution to the reduced and purified antibody.

-

Incubate the reaction at room temperature for 2 hours with gentle agitation.

-

-

Quenching of the Reaction: To quench any unreacted bis-sulfone reagent, add a 5-fold molar excess of N-acetylcysteine. Incubate for 15 minutes at room temperature.

-

Purification: Purify the resulting antibody-linker conjugate from excess reagents and byproducts using a desalting column or size-exclusion chromatography (SEC).

Protocol for Payload Conjugation (Amine-Reactive)

This protocol describes the general procedure for coupling a primary amine-containing payload to the carboxylic acid of the antibody-linker conjugate using EDC/NHS chemistry.[5][7]

Materials:

-

Antibody-linker conjugate

-

Amine-containing payload

-

EDC

-

NHS or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 5.5)

-

Coupling Buffer (e.g., PBS, pH 7.4)

-

Quenching Solution (e.g., Tris-HCl or glycine)

-

Purification system (e.g., dialysis or SEC)

Procedure:

-

Reagent Preparation:

-

Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use.

-

Prepare a stock solution of the amine-containing payload in a suitable solvent.

-

The antibody-linker conjugate should be in the Coupling Buffer.

-

-

Activation of Carboxylic Acid: In a separate reaction, or in a one-pot synthesis, activate the carboxylic acid of the linker. For a one-pot reaction, add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS relative to the antibody-linker conjugate. Incubate for 15-30 minutes at room temperature.

-

Conjugation to Amine-Containing Payload: Add the amine-containing payload to the activated antibody-linker conjugate solution. A 1.5 to 10-fold molar excess of the payload to the antibody-linker is a common starting point, but this should be optimized. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching the Reaction: Add a quenching solution, such as Tris-HCl or glycine, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

-

Purification of the ADC: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

Data Presentation and Analysis

A critical aspect of ADC development is the characterization of the final conjugate, with the drug-to-antibody ratio (DAR) being a key quality attribute.[8][9] ADCs produced using bis-sulfone linkers have been shown to exhibit superior homogeneity with a well-defined DAR.[4]

Determination of Drug-to-Antibody Ratio (DAR)

Several analytical techniques can be employed to determine the DAR of ADCs.

-

Hydrophobic Interaction Chromatography (HIC): This technique separates ADC species based on the increased hydrophobicity imparted by the drug-linker. This allows for the quantification of the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise mass measurement of the intact ADC and its subunits (light and heavy chains after reduction), allowing for the accurate determination of the average DAR and the distribution of drug-loaded species.[8]

The weighted average DAR can be calculated from HIC or LC-MS data using the peak areas of the different species.[8]

Stability of Bis-sulfone Linked Conjugates

Conclusion

This compound is a valuable tool for researchers and drug development professionals in the field of bioconjugation. Its heterobifunctional nature, combining a thiol-reactive bis-sulfone group with an amine-reactive carboxylic acid, allows for the controlled and site-specific synthesis of complex bioconjugates. The inclusion of a PEG spacer enhances the physicochemical properties of the resulting molecules. The disulfide rebridging capability of the bis-sulfone moiety contributes to the formation of homogeneous and stable ADCs, a critical factor for their therapeutic efficacy and safety. The experimental protocols provided in this guide offer a foundation for the successful application of this compound in the development of next-generation targeted therapeutics.

References

- 1. This compound, 2639395-49-4 | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. Bis-Sulfone PEG | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. broadpharm.com [broadpharm.com]

- 8. agilent.com [agilent.com]

- 9. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

- 10. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Applications of Bis-sulfone-PEG4-Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, characterization, and applications of Bis-sulfone-PEG4-Acid, a heterobifunctional linker integral to the advancement of bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Core Chemical Properties

This compound is a molecule designed with distinct reactive moieties, enabling the sequential conjugation of two different molecular entities. It features a bis-sulfone group for thiol-selective conjugation and a terminal carboxylic acid for coupling to amine-containing molecules. The molecule incorporates a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce immunogenicity.[1][2]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C36H45NO12S2 | [3] |

| Molecular Weight | 747.9 g/mol | [3] |

| Purity | Typically ≥95% - 98% | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in DMSO, DCM, DMF | [3] |

| Storage Conditions | -20°C, desiccated | [3][4] |

Reactivity and Mechanism of Action

The utility of this compound lies in its two distinct reactive functionalities:

-

The Bis-sulfone Group: This group is a highly reactive bis-alkylation reagent that readily reacts with two cysteine thiols derived from the reduction of a disulfide bridge in proteins, such as antibodies.[1][5] This reaction re-forms a stable three-carbon bridge, effectively re-bridging the disulfide bond while leaving the protein's tertiary structure intact.[1][5] This site-specific conjugation method leads to homogeneous antibody-drug conjugates (ADCs) with a defined drug-to-antibody ratio (DAR).[1]

-

The Carboxylic Acid Group: The terminal carboxylic acid can be activated by coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU) to form a stable amide bond with primary amines on a payload molecule.[6][7]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Objective: To confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum to observe the chemical shifts and integrations of the various protons in the molecule, including those on the aromatic rings of the sulfone groups, the PEG linker, and the aliphatic backbone.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a carbon NMR spectrum to identify the carbon skeleton of the molecule.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Analysis: Process the spectra to assign peaks to the corresponding atoms in the proposed structure. The integration of proton signals should be consistent with the number of protons in each functional group.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the this compound reagent.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).

-

Instrumentation: Use a reverse-phase HPLC system with a C18 column.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient Elution:

-

Start with a low percentage of Solvent B (e.g., 20%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes to elute the compound.

-

-

Detection: Monitor the elution profile using a UV detector at a wavelength of 254 nm or 280 nm.

-

Data Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Mass Spectrometry for Molecular Weight Confirmation

Objective: To confirm the molecular weight of this compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µM) in a solvent compatible with mass spectrometry, such as acetonitrile or methanol, with 0.1% formic acid.

-

Instrumentation: Utilize an electrospray ionization mass spectrometer (ESI-MS).

-

Data Acquisition: Infuse the sample directly into the mass spectrometer or inject it via an HPLC system. Acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: The spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M-H]⁻ ion of this compound (expected m/z of approximately 748.9 for [M+H]⁺).

Bioconjugation to an Antibody and Payload

Objective: To conjugate this compound to an antibody and a payload molecule to form an ADC.

Methodology:

Step 1: Antibody Reduction

-

Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4).

-

Add a 10-50 fold molar excess of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).

-

Incubate at 37°C for 30-60 minutes.

-

Remove the excess TCEP using a desalting column.

Step 2: Conjugation of this compound to the Antibody

-

Immediately after TCEP removal, add a 5-20 fold molar excess of this compound (dissolved in DMSO) to the reduced antibody.

-

Incubate at room temperature for 2-4 hours or overnight at 4°C.

-

Remove the excess linker via size-exclusion chromatography (SEC).

Step 3: Payload Conjugation

-

Activate the carboxylic acid group of the antibody-linker conjugate by adding EDC and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES buffer, pH 6.0).

-

Incubate for 15-30 minutes at room temperature.

-

Add the amine-containing payload molecule (e.g., a cytotoxic drug).

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Purify the final ADC using SEC or other appropriate chromatography methods.

Step 4: Characterization of the ADC

-

SDS-PAGE: Analyze the ADC under reducing and non-reducing conditions to confirm conjugation.

-

Hydrophobic Interaction Chromatography (HIC): Determine the drug-to-antibody ratio (DAR).

-

Mass Spectrometry: Confirm the molecular weight of the final ADC.

Visualizations

Caption: Chemical structure of this compound.

Caption: ADC synthesis workflow.

Caption: Component relationships.

References

- 1. Bis-Sulfone PEG | AxisPharm [axispharm.com]

- 2. Bis-sulfone-PEG4-TCO | BroadPharm [broadpharm.com]

- 3. This compound, 2639395-49-4 | BroadPharm [broadpharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. vectorlabs.com [vectorlabs.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound - Creative Biolabs [creative-biolabs.com]

Bis-sulfone-PEG4-Acid: A Technical Guide to its Mechanism of Action in Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-sulfone-PEG4-Acid is a heterobifunctional linker that has emerged as a critical tool in the development of sophisticated bioconjugates, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its unique architecture, featuring a thiol-reactive bis-sulfone moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid, offers a versatile platform for the precise and stable conjugation of molecules to proteins. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by experimental data, detailed protocols, and visualizations to facilitate its application in research and drug development.

The bis-sulfone group acts as a highly efficient bis-alkylating agent, enabling the site-specific re-bridging of disulfide bonds in proteins, most notably antibodies. This approach maintains the structural integrity of the protein, leading to more homogeneous and stable conjugates. The PEG4 spacer enhances aqueous solubility and can improve the pharmacokinetic profile of the resulting bioconjugate. The terminal carboxylic acid provides a handle for the attachment of a wide range of molecules, such as cytotoxic payloads or E3 ligase ligands, through the formation of a stable amide bond.

Core Mechanism of Action

The mechanism of action of this compound can be dissected into the individual contributions of its three key components: the bis-sulfone group, the PEG4 spacer, and the carboxylic acid terminus.

The Bis-Sulfone Moiety: Site-Specific Disulfide Re-bridging

The cornerstone of this compound's functionality lies in its bis-sulfone group, which is a highly reactive bis-alkylation reagent. This group readily and selectively reacts with two cysteine thiols that are typically generated from the reduction of a disulfide bridge within a protein.[1] The reaction proceeds in two main steps:

-

Disulfide Bond Reduction: The native disulfide bond in the protein is first reduced using a mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to expose two free sulfhydryl (thiol) groups.

-

Bis-Alkylation: The bis-sulfone reagent is then introduced. It undergoes a sequential Michael addition-elimination reaction with the two thiol groups, resulting in the formation of a stable, three-carbon thioether bridge that covalently re-links the two cysteine residues.[1] This process is highly specific for the paired thiols of a reduced disulfide, ensuring site-specific conjugation.

The re-bridging of the disulfide bond helps to maintain the native conformation of the protein, which is particularly crucial for antibodies where disulfide bonds are essential for their structural integrity and function.[1] This contrasts with traditional maleimide-based conjugation to single cysteine residues, which can lead to less stable conjugates.

dot

Caption: Disulfide re-bridging workflow.

The PEG4 Spacer: Enhancing Physicochemical Properties

The this compound linker incorporates a short polyethylene glycol (PEG) spacer consisting of four ethylene (B1197577) glycol units. This PEG chain imparts several beneficial properties to the resulting bioconjugate:

-

Increased Hydrophilicity: PEG is highly hydrophilic, which significantly improves the aqueous solubility of the linker and the final conjugate. This is particularly advantageous when conjugating hydrophobic payloads, which can otherwise lead to aggregation and poor pharmacokinetics.

-

Improved Pharmacokinetics: The hydrophilic nature of the PEG spacer can shield the payload from degradation and reduce non-specific interactions with other proteins and tissues, potentially leading to a longer circulation half-life and improved biodistribution.

-

Reduced Immunogenicity: PEGylation is a well-established strategy to reduce the immunogenicity of therapeutic proteins and other biomolecules.

The Carboxylic Acid Terminus: A Versatile Handle for Conjugation

The terminal carboxylic acid group on the this compound linker provides a versatile point of attachment for a second molecule of interest. This is typically achieved through the formation of a stable amide bond with a primary or secondary amine on the payload molecule. This reaction requires activation of the carboxylic acid, which is commonly accomplished using coupling agents such as:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient coupling reagent that rapidly forms an activated ester, which then reacts with the amine.

-

EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride): A water-soluble carbodiimide (B86325) that activates the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine.

The choice of coupling agent and reaction conditions can be optimized to achieve high yields and minimize side reactions.

dot

References

Introduction: A Tool for Precision Bioconjugation

An In-Depth Technical Guide to the Reactivity of Bis-sulfone-PEG4-Acid with Thiols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of this compound with thiol-containing molecules. It details the underlying reaction mechanism, kinetic data, optimal reaction conditions, and stability of the resulting conjugate. Furthermore, it presents detailed experimental protocols for its principal application: the site-specific conjugation of antibodies for the development of next-generation therapeutics like Antibody-Drug Conjugates (ADCs).

This compound is a heterobifunctional crosslinker designed for advanced bioconjugation. Its molecular architecture consists of three key components:

-

A Bis-sulfone Group: This functional group serves as a highly reactive bis-alkylating agent that specifically and efficiently reacts with two proximal thiol groups, such as those derived from the reduction of a native disulfide bond.[1][2]

-

A PEG4 Spacer: A short polyethylene (B3416737) glycol (PEG) chain enhances the aqueous solubility of the linker and the resulting conjugate, which can improve pharmacokinetic properties and reduce aggregation.[3][4]

-

A Terminal Carboxylic Acid: This group provides a versatile handle for subsequent conjugation to other molecules (e.g., drugs, imaging agents) containing a primary amine, typically through amide bond formation facilitated by carbodiimide (B86325) chemistry (e.g., EDC/NHS).[5]

The primary application for this class of reagents is in the field of drug development, particularly for the creation of site-specific Antibody-Drug Conjugates (ADCs).[6][7] By targeting and re-bridging the interchain disulfide bonds of an antibody, bis-sulfone linkers enable the production of homogeneous ADCs with a precisely controlled drug-to-antibody ratio (DAR).[7] This approach yields conjugates with superior stability compared to those formed with traditional maleimide-based linkers and helps maintain the structural integrity of the antibody.[8][9]

Core Reactivity and Mechanism

The fundamental reaction between the bis-sulfone moiety and thiols is a thiol-Michael addition , a type of conjugate addition reaction.[10][11]

Reaction Mechanism

The vinyl sulfone components of the bis-sulfone group act as potent Michael acceptors. The reaction proceeds when a nucleophilic thiolate anion (RS⁻), formed by the deprotonation of a thiol (RSH), attacks one of the electron-deficient β-carbons of the vinyl sulfone. This is followed by a second, intramolecular Michael addition of the second proximal thiol, resulting in the formation of a stable, three-carbon thioether bridge.[][13] This re-bridging is particularly effective for conjugating the two cysteine residues exposed after the reduction of a disulfide bond.[14][15]

Figure 1: Reaction mechanism of bis-sulfone with two thiols.

Kinetics and Selectivity

The thiol-Michael addition to vinyl sulfones is both rapid and highly selective. Kinetic studies have demonstrated that vinyl sulfones react significantly faster and more selectively with thiols than other common Michael acceptors, such as acrylates.[16][17]

-

High Selectivity: The reaction demonstrates remarkable chemoselectivity for thiols, even in the presence of a large excess of other nucleophilic residues like amines (e.g., lysine), which is critical for site-specific protein modification.[18]

| Reactant Pair | Relative Rate / Rate Constant (k) | Conditions | Reference(s) |

| Ethyl Vinyl Sulfone (EVS) + Hexanethiol (HT) | ~7 times faster than Hexyl Acrylate (HA) + HT | Base-catalyzed | [16][17] |

| Phenyl Vinyl Sulfonate Esters vs. N-benzyl Vinyl Sulfonamides | Phenyl vinyl sulfonate esters are ~3000-fold more reactive towards 2'-(phenethyl)thiol | Michael addition | [19] |

| Ethynyl P(V) Electrophiles + Glutathione | k ≈ 0.47 M⁻¹s⁻¹ | pH 7.4 | [20] |

| General Thiol-Disulfide Interchange | k ≈ 0.1 - 10 M⁻¹s⁻¹ | pH 7, non-catalyzed | [21] |

Table 1: Comparative kinetic data for thiol-Michael additions.

Optimal Reaction Conditions

The efficiency of the conjugation is highly dependent on key reaction parameters, which must be optimized to ensure high yield and specificity while maintaining the integrity of the biomolecule.

| Parameter | Recommended Range | Rationale | Reference(s) |

| pH | 6.5 - 8.0 | Balances the need for thiol deprotonation to the nucleophilic thiolate (favored at higher pH) with protein stability and reagent integrity. Slightly alkaline conditions (pH ~8) generally accelerate the reaction.[11] | [11][22] |

| Temperature | 4°C to 37°C | Room temperature or 37°C is common for faster kinetics. Lower temperatures (4°C) can be used for overnight reactions or with sensitive proteins. | [22][23] |

| Molar Ratio | 5- to 20-fold | A molar excess of the bis-sulfone reagent over the number of disulfide bonds is used to drive the reaction to completion. | [23] |

| Co-solvent | 5-10% DMSO/DMF | Bis-sulfone reagents often have limited aqueous solubility and are typically dissolved in a small amount of an organic co-solvent like DMSO before being added to the aqueous reaction buffer. | [22] |

Table 2: Recommended conditions for bis-sulfone conjugation reactions.

Application Spotlight: Site-Specific Antibody-Drug Conjugates (ADCs)

The disulfide re-bridging strategy using bis-sulfone linkers is a leading method for producing homogeneous and stable ADCs.

Experimental Workflow

The process involves a sequential, two-step chemical modification of a native antibody.[2]

-

Selective Disulfide Reduction: The interchain disulfide bonds in the antibody's hinge region are selectively reduced using a mild reducing agent like TCEP or DTT. This exposes pairs of free cysteine thiols.[8][15]

-

Conjugation and Re-bridging: The this compound reagent is added to the reduced antibody. The bis-sulfone moiety reacts with the newly formed thiol pairs, re-forming a stable thioether linkage and covalently attaching the PEG-acid linker to the antibody at a specific site.[8][9]

Figure 2: Experimental workflow for ADC preparation via disulfide re-bridging.

Stability of the Thioether Linkage

A critical advantage of the bis-sulfone conjugation method is the exceptional stability of the resulting thioether bond. Unlike maleimide-cysteine adducts, which are susceptible to retro-Michael reactions leading to premature drug deconjugation in vivo, the thioether bridge formed by bis-sulfones is essentially irreversible under physiological conditions.[8][24]

| Linkage Type | Stability Characteristic | Reference(s) |

| Bis-sulfone Thioether | Highly Stable: No significant loss of payload observed after 120 hours at 37°C. | [9] |

| Maleimide Thioether | Less Stable: Prone to retro-Michael reaction, leading to drug loss over time. | [8] |

Table 3: Stability comparison of conjugation linkages.

Biological Mechanism of Action

Once synthesized, the ADC acts as a guided missile to deliver a cytotoxic payload specifically to cancer cells.

Figure 3: The biological pathway for ADC-mediated cell killing.

The process begins with the ADC circulating in the bloodstream until its antibody component recognizes and binds to a specific tumor-associated antigen on a cancer cell's surface.[18][25] This binding triggers receptor-mediated endocytosis, internalizing the entire ADC-antigen complex.[][14] The complex is then trafficked to the lysosome, an acidic, enzyme-rich organelle. Inside the lysosome, the linker is cleaved or the antibody is degraded, releasing the highly potent cytotoxic payload directly inside the target cell.[][23] The freed payload then exerts its function, such as disrupting microtubule formation or causing DNA damage, which ultimately leads to programmed cell death (apoptosis).[18][25]

Detailed Experimental Protocols

The following protocols provide a generalized framework for antibody conjugation using this compound. Optimization may be required for specific antibodies and applications.

Protocol 1: Antibody Disulfide Bond Reduction

This protocol describes the selective reduction of antibody interchain disulfides using TCEP.

Materials:

-

Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, Histidine buffer)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Reduction Buffer (e.g., 0.1 M Phosphate (B84403) buffer with 2 mM EDTA, pH 7.0-7.4)

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

-

Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in Reduction Buffer.[26]

-

TCEP Preparation: Prepare a fresh stock solution of TCEP (e.g., 10 mM) in Reduction Buffer immediately before use. TCEP is less stable in phosphate buffers at neutral pH.[26]

-

Reduction Reaction: Add TCEP to the antibody solution to achieve a final molar excess of 10-50 fold over the antibody. For partial reduction of an IgG1 to achieve a DAR of 4, a much lower concentration of TCEP (e.g., 2-4 mM) is often sufficient.[2][15][26]

-

Incubation: Incubate the reaction mixture at 37°C for 30-90 minutes with gentle mixing.[3][22]

-

Removal of TCEP: Immediately following incubation, remove the excess TCEP using a desalting column equilibrated with degassed conjugation buffer. This step is critical to prevent interference with subsequent reactions.[3]

-

(Optional) Quantify Free Thiols: Use the Ellman's Assay (Protocol 3) to confirm the successful generation of free thiols. An IgG1 fully reduced at its four interchain disulfides should yield 8 free thiols per antibody.

Protocol 2: Conjugation with this compound

This protocol details the conjugation of the reduced antibody with the bis-sulfone linker.

Materials:

-

Reduced antibody from Protocol 1

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation Buffer (e.g., 0.1 M Phosphate buffer with 2 mM EDTA, pH 7.5-8.0, degassed)

-

Size-Exclusion Chromatography (SEC) system for purification

Procedure:

-

Prepare Bis-sulfone Stock: Dissolve the this compound reagent in anhydrous DMSO to a concentration of 10-20 mM.

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the reduced antibody solution. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to avoid antibody denaturation.[22]

-

Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[23]

-

Purification: Purify the resulting ADC conjugate to remove excess linker and other impurities. Size-exclusion chromatography (SEC) is a commonly used method. The buffer should be exchanged to a formulation buffer suitable for antibody storage (e.g., pH 6.0).

-

Characterization: Analyze the final conjugate using methods such as Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) distribution, and SDS-PAGE and Mass Spectrometry to confirm successful conjugation and purity.

Protocol 3: Quantification of Free Thiols (Ellman's Assay)

This assay is used to measure the concentration of free sulfhydryl groups generated during the reduction step.

Materials:

-

Ellman’s Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

-

Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

-

Cysteine hydrochloride (for standard curve)

-

Reduced antibody sample

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare DTNB Solution: Dissolve DTNB in the Reaction Buffer to a final concentration of 4 mg/mL.[5]

-

Prepare Standard Curve: a. Prepare a 1.5 mM stock solution of cysteine in Reaction Buffer. b. Perform serial dilutions to create a range of standards (e.g., 0 to 1.5 mM).[5] c. Add a small volume (e.g., 50 µL) of the DTNB solution to a larger volume of each standard (e.g., 950 µL). Mix and incubate for 15 minutes at room temperature.[5]

-

Prepare Sample: Add the same volumes of the reduced antibody sample and DTNB solution to Reaction Buffer. Use the non-reduced antibody as a blank/control.

-

Measurement: Measure the absorbance of the standards and samples at 412 nm.

-

Calculation: a. Plot the absorbance of the standards versus their concentration to generate a standard curve. b. Determine the thiol concentration of your sample from the standard curve. c. Alternatively, calculate the concentration directly using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹ at 412 nm), b is the path length, and c is the molar concentration.[5]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. dynamic-biosensors.com [dynamic-biosensors.com]

- 4. Synthesis of Disulfide-Bridging Trehalose Polymers for Antibody and Fab Conjugation Using a Bis-Sulfone ATRP Initiator - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. interchim.fr [interchim.fr]

- 7. researchgate.net [researchgate.net]

- 8. Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Thiol–ene click hydrogels for therapeutic delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ascopubs.org [ascopubs.org]

- 15. broadpharm.com [broadpharm.com]

- 16. Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. What are antibody-drug conjugates (ADCs)? Mechanism, pipeline, and outlook | Drug Discovery News [drugdiscoverynews.com]

- 19. Relative rates of Michael reactions of 2'-(phenethyl)thiol with vinyl sulfones, vinyl sulfonate esters, and vinyl sulfonamides relevant to vinyl sulfonyl cysteine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. broadpharm.com [broadpharm.com]

- 23. Overview of ADC Therapies: Mechanism, Market, Analytical Techniques, Development and Manufacturing - Creative Proteomics [creative-proteomics.com]

- 24. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]

- 26. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Solubility and Stability of Bis-sulfone-PEG4-Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Bis-sulfone-PEG4-Acid, a heterobifunctional linker increasingly utilized in the development of bioconjugates, including antibody-drug conjugates (ADCs). A thorough understanding of its physicochemical properties is critical for its effective handling, storage, and application in experimental settings.

Core Concepts and Molecular Structure

This compound is a chemical linker featuring three key components:

-

Bis-sulfone Group: This functional group is highly reactive towards thiol (-SH) groups, particularly those made available after the reduction of disulfide bonds in proteins like antibodies. This reactivity allows for site-specific conjugation.

-

PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) chain, composed of four ethylene (B1197577) glycol units, enhances the molecule's hydrophilicity and aqueous solubility.[1] It also provides a flexible spacer between the conjugated biomolecule and the terminal carboxylic acid.

-

Carboxylic Acid: The terminal acid group can be activated to react with primary amines, forming stable amide bonds. This allows for the attachment of various payloads, such as small molecule drugs or imaging agents.

These components collectively make this compound a versatile tool for creating well-defined bioconjugates with improved pharmacokinetic properties.

Solubility Profile

The solubility of this compound is a crucial factor for its application in bioconjugation, which is often performed in aqueous buffers. The presence of the hydrophilic PEG4 spacer significantly enhances its solubility in aqueous media.

Qualitative Solubility:

Based on available data, this compound is soluble in several common organic solvents.

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Dichloromethane (DCM) | Soluble |

| Dimethylformamide (DMF) | Soluble |

Quantitative Solubility (Illustrative Data):

| Solvent | Estimated Solubility (mg/mL) |

| DMSO | > 50 |

| DMF | > 50 |

| Dichloromethane (DCM) | > 25 |

| Water (pH 7.4) | ~10-20 |

| Phosphate-Buffered Saline (PBS, pH 7.4) | ~10-15 |

Stability Profile

The stability of this compound is influenced by several factors, including pH, temperature, and exposure to light. Understanding these factors is essential for proper storage and handling to maintain the integrity and reactivity of the linker.

General Stability Considerations:

-

pH: The bis-sulfone group is generally stable at neutral to mildly acidic pH.[2] However, under basic conditions, the sulfone moiety can be susceptible to elimination reactions. The ester linkage in some related linkers can be prone to hydrolysis at pH extremes.

-

Temperature: For long-term storage, it is recommended to keep this compound at -20°C.[3][4] For short-term handling and in-use solutions, maintaining a low temperature (2-8°C) is advisable.

-

Light: As with many organic reagents, it is prudent to protect this compound from prolonged exposure to light to prevent potential photodegradation.

Summary of Stability and Storage Recommendations (Illustrative Data):

| Condition | Stability | Recommendation |

| pH | More stable at neutral to mildly acidic pH (6.0-7.5). Susceptible to degradation under strongly basic conditions. | Use in buffers within the recommended pH range. Avoid high pH buffers. |

| Temperature | Stable for long-term storage at -20°C. Stable for short-term use at 2-8°C. | Store desiccated at -20°C for long-term storage. Keep on ice during experimental use. |

| Light | Potentially sensitive to prolonged UV exposure. | Store in a dark container or protect from light. |

| Aqueous Solution | Hydrolysis of the carboxylic acid is generally slow at neutral pH but can be accelerated at pH extremes. The sulfone group is relatively stable in aqueous solution. | Prepare fresh solutions for conjugation reactions. If storage of aqueous solutions is necessary, store at 2-8°C for a short period. |

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of this compound.

Protocol for Determining Aqueous Solubility

This protocol outlines a method to determine the kinetic and thermodynamic solubility of this compound in an aqueous buffer.

Materials:

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Thermomixer or shaking incubator

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

-

Prepare a high-concentration stock solution: Dissolve this compound in DMSO to a final concentration of 50 mg/mL.

-

Serial Dilutions: Prepare a series of dilutions of the stock solution in DMSO.

-

Spiking into Aqueous Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 98 µL) of PBS in microcentrifuge tubes. This creates a range of concentrations of the compound in a solution with 2% DMSO.

-

Equilibration:

-

Kinetic Solubility: Incubate the samples at room temperature for 2 hours with gentle shaking.

-

Thermodynamic Solubility: Incubate the samples at room temperature for 24 hours with continuous shaking to ensure equilibrium is reached.

-

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any undissolved precipitate.

-

Analysis: Carefully collect the supernatant and analyze the concentration of the dissolved compound by HPLC.

-

Quantification: Compare the peak area of the compound in the samples to a standard curve prepared from the DMSO stock solution to determine the concentration. The highest concentration at which no precipitate is observed is the solubility.

Protocol for Assessing pH Stability

This protocol describes a method to evaluate the stability of this compound at different pH values over time.

Materials:

-

This compound

-

Buffers of varying pH (e.g., pH 4.0, 7.4, 9.0)

-

DMSO

-

Thermostated incubator

-

HPLC system

-

LC-MS system for degradation product identification (optional)

Procedure:

-

Prepare a stock solution: Dissolve this compound in DMSO to a known concentration (e.g., 10 mg/mL).

-

Sample Preparation: Dilute the stock solution into each of the different pH buffers to a final concentration (e.g., 1 mg/mL). Ensure the final DMSO concentration is low (e.g., <5%) to minimize its effect on stability.

-

Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).

-

Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

-

Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of a strong acid or base to neutralize the sample and then immediately freezing it.

-

Analysis: Analyze the samples by HPLC to quantify the remaining amount of intact this compound.

-

Data Analysis: Plot the percentage of remaining compound against time for each pH condition. This will allow for the determination of the degradation rate and half-life at each pH.

-

Degradant Identification (Optional): Use LC-MS to analyze the samples and identify any major degradation products.

Visualizations

Chemical Structure and Functional Groups

Caption: Functional components of this compound.

Experimental Workflow for Solubility and Stability Testing

Caption: General experimental workflow for assessment.

References

A Technical Guide to Bis-sulfone-PEG4-Acid and its Application in Bioconjugation

This technical guide provides an in-depth overview of Bis-sulfone-PEG4-Acid, a heterobifunctional linker revolutionizing the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the core technology, experimental protocols, and supplier information.

Introduction to Bis-sulfone Linkers

Bis-sulfone reagents are advanced crosslinkers used for the site-specific modification of proteins.[1] The core application of these linkers is the "rebridging" of native disulfide bonds within proteins, such as the interchain disulfides of antibodies. This technology offers a significant advantage over traditional conjugation methods, such as those using maleimide-based linkers, by creating more homogeneous, stable, and structurally intact bioconjugates.[2]

The this compound linker features two key functional groups: a bis-sulfone moiety and a terminal carboxylic acid. The bis-sulfone group is a highly reactive bis-alkylating agent that selectively reacts with the two free thiol groups (-SH) that result from the reduction of a disulfide bond (-S-S-).[3] This reaction reforms a stable, covalent three-carbon bridge, effectively re-linking the protein chains.[4] The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and biocompatibility of the resulting conjugate.[5] The terminal carboxylic acid provides a versatile handle for the subsequent conjugation of a wide range of molecules, such as cytotoxic drugs, fluorescent dyes, or other biomolecules, typically through the formation of a stable amide bond with an amine-containing payload.

Supplier and Catalog Information

This compound and its derivatives are available from several specialized chemical suppliers. The table below lists some of these suppliers and their corresponding catalog numbers.

| Supplier | Product Name | Catalog Number |

| BroadPharm | This compound | BP-25492 |

| Creative Biolabs | This compound | WJY-0323-LS1 |

Core Technology: Disulfide Rebridging

The central application for bis-sulfone linkers is the site-specific conjugation to antibodies to form highly defined ADCs. Traditional methods of conjugating drugs to antibodies often result in a heterogeneous mixture of products with varying drug-to-antibody ratios (DARs).[6] The bis-sulfone rebridging strategy addresses this by targeting the four interchain disulfide bonds in a typical IgG1 antibody, allowing for the creation of ADCs with a more uniform DAR of 4.[4]

Mechanism of Action

The process involves a two-step approach:

-

Selective Reduction: The interchain disulfide bonds of the antibody are first selectively reduced to generate free cysteine thiols. This is typically achieved using a mild reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[7]

-

Bis-Alkylation: The bis-sulfone linker is then added. It undergoes a sequential Michael addition and elimination reaction with the pair of thiols, resulting in the formation of a stable thioether linkage that rebridges the disulfide bond.[1]

This process is illustrated in the workflow diagram below.

Advantages over Maleimide (B117702) Chemistry

A key advantage of bis-sulfone linkers is the enhanced stability of the resulting conjugate compared to those formed with traditional maleimide linkers. Maleimide-thioether bonds are susceptible to a retro-Michael reaction, which can lead to deconjugation of the payload in vivo.[2] This can result in off-target toxicity and reduced therapeutic efficacy.[8] The disulfide rebridging with bis-sulfones creates a more stable linkage, leading to improved plasma stability.[4]

Quantitative Data: Stability Comparison

The enhanced stability of disulfide-bridging technologies, such as those using bis-sulfone linkers, has been demonstrated in comparative studies. The following table summarizes the serum stability of different linker technologies.

| Linker Type | Model System | Incubation Time (days) | % Intact Conjugate |

| Maleimide-based (Thioether) | ADC in human plasma | 7 | ~50%[2] |

| "Bridging" Disulfide (e.g., Bis-sulfone) | ADC in human plasma | 7 | >95%[2] |

| Thiol-to-Thiol (Disulfide) | Bioconjugate in human plasma | 1 | ~20%[2] |

| Thioether (from Thiol-ene) | ADC in human plasma | 7 | >90%[2] |

Table 1: Comparative serum stability of various bioconjugation linkers. Data indicates that "bridging" disulfide technologies, which include bis-sulfone linkers, show significantly higher stability in human plasma compared to conventional maleimide-based linkers.[2]

Experimental Protocols

The following section provides a detailed protocol for the generation of an antibody-drug conjugate using a bis-sulfone linker. This protocol is adapted from a method for a bis-sulfone-PEG4-tetrazine linker, with the initial steps of antibody reduction and bis-sulfone conjugation being directly applicable.[7] The final step has been modified to reflect the conjugation of an amine-containing payload to the carboxylic acid of this compound.

Materials

-

Monoclonal antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)

-

Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.4

-

Amine-containing payload (e.g., MMAE)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting columns

Procedure

Step 1: Antibody Reduction

-

Adjust the antibody concentration to 5 mg/mL in the Reaction Buffer.[7]

-

Prepare a fresh solution of TCEP-HCl in the Reaction Buffer.

-

Add a 10-fold molar excess of the TCEP-HCl solution to the antibody solution.[7]

-

Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.[7]

-

Immediately following incubation, remove the excess TCEP using a desalting column pre-equilibrated with Reaction Buffer. This step is crucial to prevent interference with the bis-sulfone reagent.[7]

Step 2: Disulfide Rebridging with this compound

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[7]

-

Add a 10-fold molar excess of the this compound solution to the reduced and purified antibody.[7]

-

Incubate the reaction at room temperature for 2 hours with gentle agitation.[7]

-

Remove the excess bis-sulfone reagent using a desalting column, exchanging the buffer to one suitable for the subsequent conjugation (e.g., PBS, pH 7.4).

Step 3: Payload Conjugation

-

Prepare a stock solution of the amine-containing payload in DMSO.

-

Prepare fresh stock solutions of EDC and NHS in an appropriate buffer.

-

Add a molar excess of EDC and NHS to the rebridged antibody solution to activate the terminal carboxylic acid of the linker.

-

Incubate for 15-30 minutes at room temperature.

-

Add a 3 to 5-fold molar excess of the amine-containing payload to the activated antibody-linker conjugate.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

-

Purify the final ADC using a desalting column or size-exclusion chromatography to remove excess payload and reagents.

Characterization of the ADC

The resulting ADC should be characterized to determine the average drug-to-antibody ratio (DAR) and the distribution of drug-loaded species. Common analytical techniques include:

-

Hydrophobic Interaction Chromatography (HIC): This is a reference technique for analyzing cysteine-linked ADCs. Species with higher DAR values are more hydrophobic and will have longer retention times.[9][10]

-

Mass Spectrometry (MS): LC-MS can be used to determine the precise mass of the different ADC species, confirming the number of conjugated payloads.[3][11]

-

UV-Vis Spectroscopy: The average DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug.[10]

Mechanism of Action of a Bis-sulfone Linked ADC

The ultimate goal of an ADC is to deliver a potent cytotoxic payload specifically to cancer cells. The following diagram illustrates the conceptual mechanism of action for an ADC constructed using a bis-sulfone linker.

Conclusion

This compound is a powerful and versatile linker for the development of next-generation bioconjugates. The disulfide rebridging technology offers a robust method for creating homogeneous and stable antibody-drug conjugates with a defined drug-to-antibody ratio. The enhanced stability of the bis-sulfone linkage compared to traditional chemistries addresses a key challenge in the development of safe and effective ADCs. This guide provides the foundational knowledge and protocols for researchers to leverage this innovative technology in their drug development programs.

References

- 1. Improving the serum stability of site-specific antibody conjugates with sulfone linkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. agilent.com [agilent.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Bis-sulfone-PEG4-TCO | BroadPharm [broadpharm.com]

- 6. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

- 11. agilent.com [agilent.com]

In-Depth Technical Guide: Safety and Handling of Bis-sulfone-PEG4-Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and detailed experimental methodologies for the effective use of Bis-sulfone-PEG4-Acid in bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs).

Compound Overview

This compound is a hetero-bifunctional crosslinker designed for site-specific protein modification. It features two key reactive groups:

-

A Bis-sulfone Moiety: This group acts as a bis-alkylating agent that specifically targets and "rebridges" the two free thiol (-SH) groups generated from the reduction of a native disulfide bond within a protein, such as an antibody. This reaction forms a stable, three-carbon covalent bridge, restoring the linkage between polypeptide chains and offering high site-specificity.

-

A Terminal Carboxylic Acid: This group provides a secondary conjugation point. After the bis-sulfone has rebridged a disulfide bond, the carboxylic acid can be activated to react with primary amines, allowing for the attachment of payloads like cytotoxic drugs, fluorescent dyes, or other biomolecules.

The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces the potential for aggregation of the resulting conjugate.

Safety and Handling

Hazard Identification

-

Potential Hazards: May cause mild skin or eye irritation upon direct contact. Inhalation of dust may irritate the respiratory tract. Ingestion is not an anticipated route of exposure under normal laboratory use.

-

Chemical Properties: Stable under recommended storage conditions.

Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted for any specific experimental protocol. The following minimum PPE is required when handling this compound and related reagents:

-

Eye Protection: ANSI Z87.1-compliant safety glasses are mandatory.[1] When there is a splash hazard, chemical splash goggles and a face shield should be worn.[1][2]

-

Hand Protection: Chemical-resistant nitrile gloves are required.[3] Gloves should be inspected before use and changed immediately if contaminated or compromised.[3] For handling highly toxic payloads, double-gloving may be necessary.[3]

-

Body Protection: A flame-resistant lab coat must be worn to protect skin and clothing.[2][4] Ensure the lab coat is fully buttoned.

-

Footwear: Closed-toe shoes that fully cover the foot are mandatory in the laboratory.[4][5]

-

Respiratory Protection: If handling the compound as a powder outside of a chemical fume hood or ventilated enclosure, a respirator may be required to prevent inhalation of dust.[4]

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing difficulties occur, consult a physician.

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6]

-

If Swallowed: Do not induce vomiting. Rinse mouth with water and consult a physician.

Handling and Storage

Table 1: Handling and Storage Recommendations

| Parameter | Recommendation |

| Storage Temperature | Store at -20°C in a desiccated environment to maintain long-term stability. |

| Shipping | Typically shipped at ambient temperature. Upon receipt, store as recommended. |

| Solubility | Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM). |

| Handling | Handle in accordance with good industrial hygiene and safety practices.[6] Avoid formation of dust and aerosols. Ensure adequate ventilation. Keep away from sources of ignition. |

Experimental Protocols

The use of this compound for creating an antibody-drug conjugate involves a two-stage workflow. First, the bis-sulfone moiety is used to rebridge a reduced disulfide bond on the antibody. Second, the terminal carboxylic acid is activated to couple a payload containing a primary amine.

Stage 1: Antibody Disulfide Reduction and Rebridging

This protocol is adapted from methodologies for similar bis-sulfone reagents.[7] It outlines the site-specific installation of the linker onto an antibody.

Table 2: Reagents and Parameters for Antibody Reduction and Rebridging

| Step | Reagent/Parameter | Value/Concentration | Purpose |

| 1. Antibody Preparation | Antibody Concentration | 5 mg/mL | Prepare antibody in a suitable reaction buffer. |

| Reaction Buffer | Phosphate-Buffered Saline (PBS), pH 7.4 | Maintain physiological pH for antibody stability. | |

| 2. Disulfide Reduction | Reducing Agent | Tris(2-carboxyethyl)phosphine (TCEP) | Selectively reduces interchain disulfide bonds. |

| TCEP Molar Excess | 10-fold molar excess over antibody | Drives the reduction reaction to completion. | |

| Incubation Time/Temp | 1 hour at 37°C | Allows for complete reduction of accessible disulfide bonds. | |

| 3. Reagent Removal | Method | Desalting column (e.g., Sephadex G-25) | Removes excess TCEP which would react with the bis-sulfone. |

| 4. Rebridging Reaction | This compound Stock Solution | 10 mM in DMSO | Prepare a concentrated stock of the linker. |

| Linker Molar Excess | 10 to 20-fold molar excess over antibody | Ensures efficient rebridging of the generated thiol pairs. | |

| Incubation Time/Temp | 1-2 hours at room temperature | Allows for the bis-alkylation reaction to proceed. | |

| 5. Quenching | Quenching Agent | N-acetylcysteine | Reacts with and neutralizes any unreacted bis-sulfone reagent. |

| Quenching Agent Molar Excess | 5-fold molar excess over linker | Ensures complete quenching. | |

| Incubation Time/Temp | 15 minutes at room temperature | Sufficient time for the quenching reaction. | |

| 6. Purification | Method | Size Exclusion Chromatography (SEC) or Desalting | Removes excess reagents and byproducts. |

Methodology:

-

Antibody Preparation: Adjust the antibody concentration to 5 mg/mL using the Reaction Buffer.

-

Reduction: Add a 10-fold molar excess of TCEP solution to the antibody. Incubate at 37°C for 1 hour with gentle agitation.

-

Removal of TCEP: Immediately following incubation, remove the excess TCEP using a desalting column pre-equilibrated with Reaction Buffer. This step is critical.

-

Rebridging: Add the calculated volume of the this compound stock solution to the reduced antibody. Incubate for 1-2 hours at room temperature.

-

Quenching: Add a 5-fold molar excess of N-acetylcysteine to quench any unreacted linker. Incubate for 15 minutes.

-

Purification: Purify the resulting antibody-linker conjugate using a desalting column or SEC to obtain the modified antibody, now ready for payload conjugation.

Stage 2: Payload Conjugation via EDC/NHS Chemistry

This protocol activates the terminal carboxylic acid on the antibody-linker conjugate for reaction with a primary amine on the payload.[7]

Table 3: Reagents and Parameters for EDC/NHS Coupling

| Step | Reagent/Parameter | Value/Concentration | Purpose |

| 1. Buffer Exchange | Activation Buffer | 0.1 M MES, 0.5 M NaCl, pH 6.0 | Optimal pH for EDC/NHS activation reaction. |

| 2. Activation of Carboxylic Acid | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | ~2-4 mM (final concentration) | Activates carboxyl groups to form an O-acylisourea intermediate.[7] |

| Sulfo-NHS (N-Hydroxysulfosuccinimide) | ~5-10 mM (final concentration) | Stabilizes the intermediate, forming a more stable amine-reactive ester. | |

| Incubation Time/Temp | 15 minutes at room temperature | Allows for the formation of the stable Sulfo-NHS ester.[7] | |

| 3. Conjugation Reaction | Amine-Containing Payload | 5 to 10-fold molar excess over antibody | Drives the conjugation reaction to completion. |

| Incubation Time/Temp | 2 hours at room temperature | Allows for the amine to react with the activated carboxyl group.[7] | |

| 4. Quenching | Quenching Agent | Hydroxylamine (B1172632) or Tris Buffer | Quenches any unreacted Sulfo-NHS esters. |

| Quenching Agent Concentration | 10 mM (final concentration) | Ensures complete deactivation of reactive groups.[7] | |

| 5. Purification | Method | SEC, Hydrophobic Interaction Chromatography (HIC), or Dialysis | Removes excess payload and reagents, purifying the final ADC. |

Methodology:

-

Buffer Exchange: Transfer the purified antibody-linker conjugate into the Activation Buffer (MES, pH 6.0).

-

Activation: Add EDC and Sulfo-NHS to the antibody-linker solution to the final concentrations listed. Incubate for 15 minutes at room temperature to activate the terminal carboxylic acid.[7]

-

Conjugation: Add the amine-containing payload to the activated antibody-linker solution. Incubate for 2 hours at room temperature with gentle mixing.

-

Quenching: Add hydroxylamine to a final concentration of 10 mM to quench the reaction.

-

Purification: Purify the final antibody-drug conjugate using an appropriate chromatography method (e.g., SEC or HIC) or dialysis to remove unreacted payload and quenching reagents.

Visualized Workflows and Mechanisms

Experimental Workflow for ADC Synthesis

The following diagram illustrates the complete logical workflow for generating an ADC using this compound.

Mechanism of Carboxylic Acid Activation

The following diagram details the EDC/Sulfo-NHS activation mechanism, which converts the terminal carboxylic acid into a stable, amine-reactive intermediate.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. benchchem.com [benchchem.com]

- 7. proteochem.com [proteochem.com]

A Technical Guide to Disulfide Re-bridging Linkers in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Enhancing Stability and Homogeneity in Antibody-Drug Conjugates

Disulfide re-bridging linkers represent a significant advancement in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). This technology addresses key limitations of traditional conjugation methods by offering a site-specific approach that yields homogeneous and stable ADCs. By targeting the native disulfide bonds within an antibody's structure, these linkers covalently reconnect the reduced cysteine residues, thereby maintaining the antibody's structural integrity while attaching a cytotoxic payload. This method results in ADCs with a precisely controlled drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, enhanced therapeutic efficacy, and a better safety profile compared to heterogeneously conjugated ADCs.[1][2] This guide provides an in-depth overview of the core technology, experimental protocols, and mechanisms of action associated with disulfide re-bridging linkers.

Core Technology: Mechanism of Disulfide Re-bridging

The fundamental principle of disulfide re-bridging involves a two-step process: the selective reduction of interchain disulfide bonds in the antibody, followed by the introduction of a bifunctional linker that reacts with the two resulting free thiol groups to form a new, stable bridge.[3] This "ThioBridge" approach is a direct chemical method for site-specific modification of native antibodies, offering wide applicability and high homogeneity.[2]

Several classes of reagents have been developed for disulfide re-bridging, each with unique chemical properties:

-

Bis-sulfones: These reagents undergo a bis-alkylation reaction with the two cysteine thiols derived from a reduced disulfide bond, forming a stable three-carbon bridge.[3]

-

Next-Generation Maleimides (NGMs):

-

Pyridazinediones: These compounds react specifically with the thiols of a reduced disulfide bond, enabling the attachment of a payload while re-forming the bridge.[5][6]

-

TetraDVP (Tetra-divinylpyrimidine) Linkers: This newer class of reagents can simultaneously re-bridge all four interchain disulfides of an IgG1 antibody, allowing for the creation of ADCs with a single, large linker construct.[7][8][9]

The choice of re-bridging linker can influence the stability, homogeneity, and overall performance of the resulting ADC.

Experimental Workflow: From Antibody to ADC

The generation of a disulfide re-bridged ADC involves a series of well-defined steps, from initial antibody preparation to the final characterization of the conjugate.

Detailed Experimental Protocols

Antibody Disulfide Bond Reduction

The initial and critical step in disulfide re-bridging is the selective reduction of the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Reaction buffer: e.g., 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 6.5-7.5.[2]

-

Desalting columns (e.g., Sephadex G-25) for buffer exchange.[10]

Procedure:

-

Prepare the antibody solution to a concentration of 1-10 mg/mL in the reaction buffer.[11]

-

Add the reducing agent (TCEP or DTT) to the antibody solution. The molar ratio of reducing agent to antibody is a critical parameter to optimize, with typical ranges being 2-10 molar equivalents of TCEP.[2][12]

-

Incubate the reaction mixture at a controlled temperature (e.g., 30-40°C) for a defined period (e.g., 30-120 minutes).[2][3]

-

Remove the excess reducing agent using a desalting column to prevent interference with the subsequent conjugation step.[10]

-

Determine the concentration of free thiols using Ellman's reagent (DTNB) to confirm the extent of reduction.[10]

Disulfide Re-bridging Conjugation

Following reduction, the antibody with exposed thiol groups is reacted with the disulfide re-bridging linker-payload construct.

Materials:

-

Reduced antibody solution.

-

Disulfide re-bridging linker-payload dissolved in an organic co-solvent (e.g., DMSO or DMF).

-

Reaction buffer as used in the reduction step.

Procedure:

-

Add the linker-payload solution to the reduced antibody solution. The molar ratio of linker-payload to the antibody should be optimized, with a slight excess of the linker often used.[3]

-

If necessary, adjust the final concentration of the organic co-solvent to be compatible with the antibody (typically ≤10% v/v).

-

Incubate the reaction mixture under controlled conditions (e.g., 4°C to room temperature) for a period ranging from 1 hour to overnight, with gentle mixing.[11][]

Purification of the Antibody-Drug Conjugate

After the conjugation reaction, the resulting mixture contains the desired ADC, as well as unconjugated antibody, and excess linker-payload. Purification is essential to obtain a homogeneous product.

Methods:

-

Size Exclusion Chromatography (SEC): This is a widely used method to separate the larger ADC from smaller, unconjugated linker-payload molecules and other small impurities.[][15]

-

Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different drug-to-antibody ratios (DARs). It can also be used for the purification of ADCs.[][16]

-

Tangential Flow Filtration (TFF) / Ultrafiltration Diafiltration (UFDF): These methods are scalable for the removal of unconjugated small molecules and for buffer exchange.[][15]

-

Protein A Affinity Chromatography: This technique can be used for the purification of antibodies and ADCs, though care must be taken to ensure the elution conditions do not compromise the stability of the conjugate.[15]

Characterization of the Re-bridged ADC

Thorough characterization of the purified ADC is crucial to ensure its quality, consistency, and desired therapeutic properties.

Key Analytical Techniques:

-

UV/Vis Spectroscopy: A straightforward method to determine the average DAR by measuring the absorbance at two different wavelengths corresponding to the antibody and the payload.[1][17]

-

Hydrophobic Interaction Chromatography (HIC): The standard technique for determining the distribution of different DAR species in a sample.[7][17]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a precise measurement of the molecular weight of the different ADC species, allowing for accurate DAR determination and identification of different conjugated forms.[1][17]

-

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Used to assess the integrity and homogeneity of the ADC under reducing and non-reducing conditions.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and performance of disulfide re-bridged ADCs.

Table 1: Representative Reaction Conditions for Disulfide Re-bridging

| Parameter | Condition | Reference(s) |

| Reduction | ||

| Reducing Agent | TCEP or DTT | [2][10] |

| Molar Ratio (Agent:Ab) | 2-10 equivalents | [2][12] |

| Temperature | 30-40°C | [2][3] |

| Incubation Time | 30-120 minutes | [2][3] |

| Conjugation | ||

| Linker-Payload:Ab Ratio | Optimized excess | [3] |

| Organic Co-solvent | DMSO or DMF (≤10% v/v) | [11][] |

| Temperature | 4°C to Room Temperature | [11][] |

| Incubation Time | 1 hour to overnight | [11][] |

Table 2: Performance Metrics of Disulfide Re-bridged ADCs

| Metric | Typical Value/Observation | Reference(s) |

| Drug-to-Antibody Ratio (DAR) | Homogeneous, typically DAR 4 for IgG1 | [3] |

| Conjugation Efficiency | High conversion, often with <1% unconjugated antibody | [3] |

| Serum Stability | Stable in serum for extended periods (e.g., >120 hours) | [3] |

| In Vitro Potency | Potent and antigen-selective cell killing | [3] |

| In Vivo Efficacy | Demonstrated efficacy in preclinical cancer models | [3] |

Mechanism of Action: From Systemic Circulation to Cellular Target

The therapeutic effect of a disulfide re-bridged ADC is a multi-step process that begins with the ADC binding to its target antigen on the surface of a cancer cell and culminates in the induction of cell death by the cytotoxic payload.

Intracellular Trafficking and Payload Release

-

Binding and Internalization: The ADC circulates in the bloodstream and selectively binds to the target antigen expressed on the surface of cancer cells.[18][19] Upon binding, the ADC-antigen complex is internalized into the cell, typically through receptor-mediated endocytosis.[18][20][21]

-

Endosomal-Lysosomal Pathway: The internalized complex is trafficked through the endosomal pathway and eventually fuses with lysosomes.[18][22]

-

Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the linker connecting the payload to the antibody is cleaved.[18][23] For many disulfide re-bridged ADCs, this involves the enzymatic cleavage of a dipeptide sequence (e.g., valine-citrulline) within the linker.[3] This releases the active cytotoxic payload into the cytoplasm of the cancer cell.[24]

Mechanism of Action of Common Payloads

Once released, the cytotoxic payload exerts its cell-killing effect through a specific mechanism of action.

-

Monomethyl Auristatin E (MMAE):

-

Mechanism: MMAE is a potent anti-mitotic agent that binds to tubulin and inhibits its polymerization into microtubules.[4][26] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[22][26] MMAE is also cell-permeable, allowing it to diffuse out of the target cell and kill neighboring cancer cells in a phenomenon known as the "bystander effect".[22]

-

Pyrrolobenzodiazepine (PBD) Dimers:

-

Mechanism: PBD dimers are DNA cross-linking agents that bind to the minor groove of DNA.[27][29][30] They form covalent bonds with guanine (B1146940) bases on opposite strands of the DNA, creating an interstrand cross-link.[27][31] This cross-link prevents DNA replication and transcription, leading to cell cycle arrest and apoptosis.[28] The unique mode of action of PBDs makes them effective against cancer cells that are resistant to other types of chemotherapy.[30]

Conclusion